molecular formula C9H5F3N2O B13588987 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine

3-(2,3,4-Trifluorophenyl)isoxazol-5-amine

Cat. No.: B13588987
M. Wt: 214.14 g/mol
InChI Key: YNGOEARAIRWQOR-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H5F3N2O. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine typically involves the cyclization of α,β-acetylenic oximes. One common method is the AuCl3-catalyzed cycloisomerization, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound often employs large-scale cycloaddition reactions. These reactions are highly reliable and exhibit a wide scope with respect to both components, making them suitable for bulk manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorophenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: CuCl, tert-butyl nitrite, isoamyl nitrite.

    Reduction: Phosphine, acyl chloride.

    Substitution: Sodium azide, triethylamine.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)isoxazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. It often acts as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3,4-Trifluorophenyl)isoxazol-5-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate in drug design and other applications .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-(2,3,4-trifluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H5F3N2O/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)15-14-6/h1-3H,13H2

InChI Key

YNGOEARAIRWQOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NOC(=C2)N)F)F)F

Origin of Product

United States

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